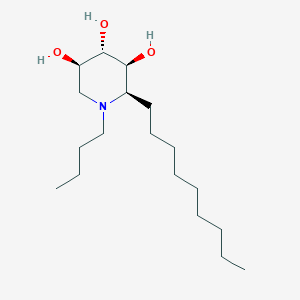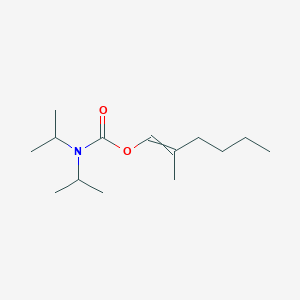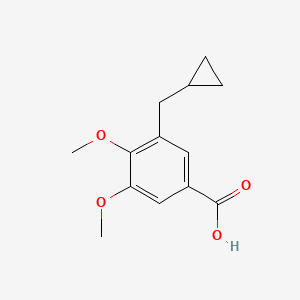![molecular formula C15H12N2O3 B12604731 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol CAS No. 875647-31-7](/img/structure/B12604731.png)
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol is an organic compound that features a nitrophenyl group and a phenol group connected through a prop-2-en-1-ylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol typically involves the condensation of 2-nitrobenzaldehyde with 2-aminophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-{(E)-[3-(2-Aminophenyl)prop-2-en-1-ylidene]amino}phenol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}aniline
- 2-{(E)-[3-(4-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol
- 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}benzoic acid
Uniqueness
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
875647-31-7 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-[3-(2-nitrophenyl)prop-2-enylideneamino]phenol |
InChI |
InChI=1S/C15H12N2O3/c18-15-10-4-2-8-13(15)16-11-5-7-12-6-1-3-9-14(12)17(19)20/h1-11,18H |
Clé InChI |
NRMGENUJRKTOKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC=NC2=CC=CC=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


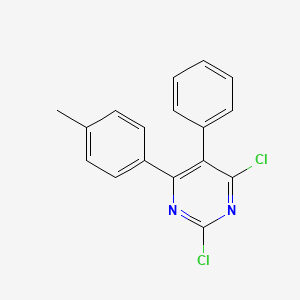

![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
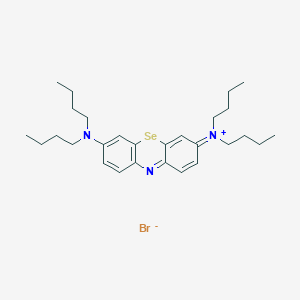
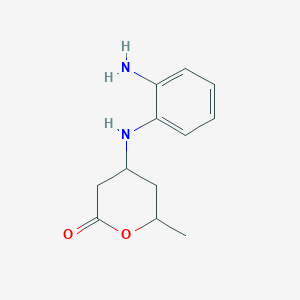
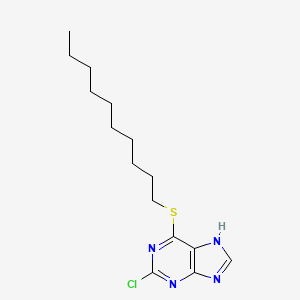
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
